![molecular formula C6H3ClFI B1635626 4-Chloro-2-fluoro-1-iodobenzene CAS No. 6797-79-1](/img/structure/B1635626.png)
4-Chloro-2-fluoro-1-iodobenzene
Overview
Description
“4-Chloro-2-fluoro-1-iodobenzene” is a chemical compound with the molecular formula C6H3ClFI . It is a versatile building block in radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
Synthesis Analysis
The synthesis of “4-Chloro-2-fluoro-1-iodobenzene” involves complex chemical reactions. It has been found that it can be synthesized using different starting materials and nucleophiles .
Molecular Structure Analysis
The molecular weight of “4-Chloro-2-fluoro-1-iodobenzene” is 256.44 . The structure of this compound includes a benzene ring with chlorine, fluorine, and iodine substituents .
Chemical Reactions Analysis
“4-Chloro-2-fluoro-1-iodobenzene” is involved in various chemical reactions. For instance, it is used in transition metal-mediated C-C and C-N cross-coupling reactions .
Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-1-iodobenzene” is a liquid at 20°C . It has a melting point of 18°C and a boiling point of 206°C . The specific gravity is 2.01 and the refractive index is 1.60 .
Scientific Research Applications
Cross-Coupling Reactions
4-Chloro-2-fluoroiodobenzene has been used in cross-coupling reactions with potassium pentafluorophenyltrifluoroborate. These reactions were carried out in the presence of different palladium catalysts and silver oxide in toluene .
Synthesis of Fluorotriphenylene Derivatives
This compound has been used in the preparation of fluorotriphenylene derivatives . These derivatives have potential applications in the field of organic electronics due to their unique electronic properties.
Synthesis of 3-Carboxythiophene Analogs
4-Chloro-2-fluoroiodobenzene can participate in the synthesis of 3-carboxythiophene analogs . These analogs are important in the development of organic semiconductors.
Preparation of 2-Chloro-1-(3,5-dimethoxyphenoxy)-4-iodobenzene
This compound may be used in the preparation of 2-chloro-1-(3,5-dimethoxyphenoxy)-4-iodobenzene by reacting with 3,5-dimethoxyphenol in the presence of cesium carbonate .
Synthesis of Bridged Biphenyl Compounds
4-Chloro-2-fluoroiodobenzene has been used in the synthesis of bridged biphenyl compounds . These compounds have potential applications in the field of pharmaceuticals and materials science.
Preparation of 1-Fluoro-8-methylbiphenylene and 4-Fluoro-5-methylfluorene
This compound has been used in the synthesis of 1-fluoro-8-methylbiphenylene and 4-fluoro-5-methylfluorene . These fluorinated compounds have potential applications in the field of organic electronics.
Mechanism of Action
Target of Action
It is known that halogenated benzene derivatives can interact with various biological targets depending on their specific structures .
Mode of Action
It is known to be a versatile building block in radiochemistry and is used in various transition metal-mediated c-c and c-n cross-coupling reactions . This suggests that it may interact with its targets through these reactions.
Biochemical Pathways
Halogenated benzene derivatives can potentially affect a wide range of biochemical pathways due to their reactivity .
Pharmacokinetics
It is known that halogenated benzene derivatives can have varied pharmacokinetic properties depending on their specific structures .
Result of Action
It is known that halogenated benzene derivatives can have a wide range of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of halogenated benzene derivatives .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-fluoro-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFBOIFYXJIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987367 | |
Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-1-iodobenzene | |
CAS RN |
6797-79-1 | |
Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6797-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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